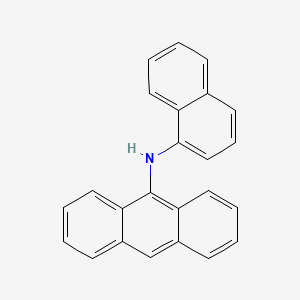

9-Anthracenamine, N-1-naphthalenyl-

Beschreibung

BenchChem offers high-quality 9-Anthracenamine, N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Anthracenamine, N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

101228-53-9 |

|---|---|

Molekularformel |

C24H17N |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

N-naphthalen-1-ylanthracen-9-amine |

InChI |

InChI=1S/C24H17N/c1-4-12-20-17(8-1)11-7-15-23(20)25-24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16,25H |

InChI-Schlüssel |

XMNYULMIIKXPGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=CC5=CC=CC=C53 |

Herkunft des Produkts |

United States |

Chain Growth Polymerization of N Vinyl Monomers:

The N-vinylated derivative of 9-Anthracenamine, N-1-naphthalenyl- can undergo chain-growth polymerization, such as free-radical or cationic polymerization, to yield polymers with the chromophore attached to the polymer backbone.

Polycondensation Reactions:

Another approach involves the synthesis of bifunctional monomers that can participate in polycondensation reactions. For example, a dihalo-substituted 9-Anthracenamine, N-1-naphthalenyl- could be copolymerized with diamines or other difunctional monomers through palladium-catalyzed cross-coupling reactions to form conjugated polymers.

Electropolymerization:

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a fundamental understanding of their properties and reactivity. For donor-acceptor systems like 9-Anthracenamine, N-1-naphthalenyl-, where an electron-donating naphthylamine group is attached to an electron-accepting anthracene core, DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals.

HOMO-LUMO Energy Gap Analysis and Orbital Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (Egap), is a key parameter that influences the molecule's stability, reactivity, and the energy required for electronic excitation.

In related anthracene-arylamine systems, DFT calculations have consistently shown that the HOMO is primarily localized on the electron-donating arylamine moiety. The LUMO, in contrast, is typically distributed across the π-system of the anthracene core. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character. For 9-Anthracenamine, N-1-naphthalenyl-, it is anticipated that the HOMO would be centered on the N-1-naphthalenylamine group, while the LUMO would reside on the anthracene unit.

The substitution of a phenyl group with a naphthalenyl group is expected to raise the HOMO energy level due to the more extended π-conjugation and greater electron-donating ability of the naphthalene (B1677914) ring. This, in turn, would likely lead to a smaller HOMO-LUMO gap compared to N-phenyl-9-anthracenamine, suggesting a red-shift in its absorption spectrum.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Anthracene-Arylamine Analogues (Theoretical Data)

| Compound/System | HOMO (eV) | LUMO (eV) | Egap (eV) |

| Anthracene | -5.93 | -2.44 | 3.49 |

| 9-(p-methoxyphenyl)anthracene | -5.41 | -1.98 | 3.43 |

| 9,10-bis(diphenylamino)anthracene | -5.02 | -2.20 | 2.82 |

Note: The values presented are illustrative and sourced from various computational studies on related systems. They serve to demonstrate the general trends.

Charge Transfer Characterization and Dipole Moments

In the ground state, due to the difference in electronegativity between the nitrogen atom and the carbon atoms of the aromatic rings, a permanent dipole moment is expected. This dipole moment is likely to increase significantly in the excited state, as the electronic transition from the HOMO (on the naphthylamine) to the LUMO (on the anthracene) results in a greater separation of charge. This change in dipole moment upon excitation is a key feature of molecules with strong ICT character and is crucial for their application in nonlinear optics and as solvatochromic probes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies (absorption wavelengths) and oscillator strengths (absorption intensities).

Exploration of Electronic Transitions and Absorption Wavelengths (Theoretical)

TD-DFT calculations on related arylamine-anthracene compounds reveal that the lowest energy electronic transition corresponds to the HOMO-LUMO transition, which possesses significant ICT character. This transition is responsible for the longest wavelength absorption band in the UV-visible spectrum.

For 9-Anthracenamine, N-1-naphthalenyl-, the primary absorption bands would be associated with π-π* transitions within the anthracene and naphthalenyl chromophores, as well as the crucial ICT transition from the naphthylamine donor to the anthracene acceptor. As previously mentioned, the extended conjugation of the naphthalenyl group compared to a phenyl group is expected to shift the ICT absorption band to a longer wavelength (a bathochromic shift).

Table 2: Theoretical Absorption Wavelengths and Oscillator Strengths for Representative Anthracene Derivatives

| Compound/System | Transition | λmax (nm) | Oscillator Strength (f) |

| Anthracene | S0 → S1 | 375 | 0.11 |

| 9-phenylanthracene | S0 → S1 | 385 | 0.15 |

| 9,10-bis(diphenylamino)anthracene | S0 → S1 | 430 | 0.85 |

Note: These values are representative and compiled from various TD-DFT studies.

Emission Characteristics and Excited State Lifetimes (Theoretical Predictions)

The emission properties of 9-Anthracenamine, N-1-naphthalenyl-, such as the fluorescence wavelength and excited-state lifetime, are also governed by the nature of its lowest excited state. Following photoexcitation to the ICT state, the molecule relaxes and can emit a photon to return to the ground state. This emission is typically red-shifted with respect to the absorption (a phenomenon known as Stokes shift) due to geometric relaxation in the excited state.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is inversely proportional to the sum of the radiative and non-radiative decay rates. A large oscillator strength for the S1 → S0 transition generally corresponds to a shorter radiative lifetime. Theoretical predictions of these lifetimes are crucial for understanding the photophysical behavior and potential applications in areas like organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a molecule like 9-Anthracenamine, N-1-naphthalenyl-, which has rotational freedom around the C-N bond connecting the two aromatic systems, MD simulations are invaluable for understanding its structural flexibility.

The dihedral angle between the plane of the naphthylamine group and the anthracene core is a critical parameter that influences the degree of electronic coupling between the donor and acceptor moieties. A more planar conformation would lead to stronger coupling and more pronounced ICT character. However, steric hindrance between the hydrogen atoms on the naphthalene and anthracene rings can force a twisted conformation. MD simulations can explore the potential energy surface associated with this rotation and predict the most stable conformations and the energy barriers between them.

Furthermore, in a condensed phase (such as in solution or a solid film), MD simulations can be used to model intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules. These interactions can significantly affect the bulk material's properties, including charge transport and photophysical behavior.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Theoretical and computational chemistry, particularly through the application of quantum chemical calculations, serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. These methods provide detailed insights into reaction pathways, transition states, and the energetics involved, which are often difficult to determine experimentally. For the chemical compound 9-Anthracenamine, N-1-naphthalenyl-, a comprehensive search of scientific literature reveals a notable absence of specific quantum chemical studies focused on its reaction mechanisms.

While computational studies, particularly using Density Functional Theory (DFT), have been conducted on related molecular structures, these investigations have primarily centered on aspects other than reaction mechanism elucidation. For instance, DFT has been employed to analyze the spectroscopic properties, electronic structure, and molecular geometry of various anthracene and naphthalene derivatives. These studies provide valuable information on the fundamental characteristics of these classes of compounds.

Furthermore, the Buchwald-Hartwig amination, a common method for the synthesis of arylamines and a plausible route to 9-Anthracenamine, N-1-naphthalenyl-, has been the subject of mechanistic studies for other substrates. These computational analyses have detailed the catalytic cycle involving palladium complexes, including oxidative addition, ligand exchange, and reductive elimination steps. However, specific theoretical data, such as activation energies and transition state geometries for the reaction between a 9-haloanthracene and 1-naphthylamine, are not available in the current body of published research.

Similarly, investigations into the potential subsequent reactions of 9-Anthracenamine, N-1-naphthalenyl-, such as oxidation or degradation pathways, have not been specifically addressed through quantum chemical calculations in the available literature. While theoretical studies on the oxidation of related compounds like N-phenyl-1-naphthylamine exist, direct extrapolation of these findings to the 9-anthracenyl derivative is not feasible without dedicated computational analysis.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 9-Anthracenamine, N-1-naphthalenyl-. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of the anthracene (B1667546) and naphthalene (B1677914) rings via the amine linker can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9-Anthracenamine, N-1-naphthalenyl- is expected to exhibit a complex series of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the anthracene core, particularly those adjacent to the amino group, will show distinct chemical shifts due to the electronic effects of the nitrogen atom and the anisotropic effects of the adjacent naphthalene ring. For instance, studies on related 9-substituted anthracenes show that the aromatic protons typically resonate in the range of 7.40-8.54 ppm. ias.ac.in The protons of the naphthalene ring will also produce a unique set of multiplets, with their chemical shifts influenced by their position relative to the point of attachment to the amine nitrogen. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum will display distinct signals for each unique carbon atom in the anthracene and naphthalene rings. The carbon atom directly bonded to the nitrogen (C-9 of the anthracene) will be significantly influenced by the electron-donating nature of the amino group, leading to a characteristic upfield or downfield shift compared to unsubstituted anthracene. Similarly, the carbon atom of the naphthalene ring attached to the nitrogen will also show a characteristic shift. The quaternary carbons at the fusion points of the aromatic rings will appear at lower field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning each proton and carbon signal by revealing their respective connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anthracene Ring Protons | 7.40 - 8.54 | 120 - 135 |

| Naphthalene Ring Protons | 7.20 - 8.20 | 110 - 135 |

| N-H Proton | Variable (broad singlet) | - |

| C-9 (Anthracene) | - | Variable (influenced by N) |

| C-1' (Naphthalene) | - | Variable (influenced by N) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the precise molecular weight of 9-Anthracenamine, N-1-naphthalenyl- and to gain insights into its structural integrity through the analysis of its fragmentation patterns. The nominal molecular weight of anthracene is 178.23 g/mol . nih.gov For 9-Anthracenamine, N-1-naphthalenyl- (C₂₄H₁₇N), the calculated molecular weight is approximately 319.41 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-N bonds, leading to the formation of characteristic fragment ions corresponding to the anthracenyl and naphthalenyl moieties. For instance, a fragment corresponding to the anthracenyl cation (C₁₄H₉⁺) at m/z 177 and the naphthalenylaminyl radical cation or related fragments would be anticipated. Analysis of these fragments provides definitive evidence for the presence of both the anthracene and naphthalene units within the structure. Studies on anthracene microparticles have shown characteristic molecular fragments and clusters upon ionization. whiterose.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of 9-Anthracenamine, N-1-naphthalenyl- is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the anthracene and naphthalene rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, will appear in the 650-900 cm⁻¹ region. nih.govnasa.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic C=C stretching vibrations are typically strong and well-defined in the Raman spectrum, appearing in the 1300-1650 cm⁻¹ region. researchgate.net The symmetric vibrations of the fused ring systems are often more intense in the Raman spectrum compared to the FT-IR spectrum, providing a characteristic fingerprint for the polycyclic aromatic hydrocarbon core. The integration of both FT-IR and Raman data can lead to a more robust and accurate characterization of the molecular structure. mdpi.com

Table 2: Expected Vibrational Frequencies for 9-Anthracenamine, N-1-naphthalenyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR, Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | FT-IR |

Electronic Absorption Spectroscopy for Ground State Electronic Transitions (Focus on theoretical correlation and qualitative aspects)

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is used to investigate the electronic transitions from the ground state to excited states. The UV-Vis spectrum of 9-Anthracenamine, N-1-naphthalenyl- is expected to be dominated by the characteristic absorption bands of the anthracene chromophore, which are typically found in the UV region. researchgate.net The spectrum of anthracene itself shows structured absorption bands corresponding to π-π* transitions. mdpi.com

Fluorescence Spectroscopy for Emission Characteristics (Focus on theoretical correlation and qualitative aspects)

Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon relaxation from an excited electronic state. 9-Aminoanthracene (B1202694) and its derivatives are known to be fluorescent, often emitting in the green region of the visible spectrum. nih.govacs.org

The fluorescence emission of 9-Anthracenamine, N-1-naphthalenyl- is expected to originate from the first singlet excited state (S₁) of the anthracene core. The emission spectrum will likely be a mirror image of the lowest energy absorption band, exhibiting its own vibronic structure. The position of the emission maximum will be at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states. The fluorescence properties, including the emission wavelength and intensity, can be sensitive to the solvent polarity. In some N-9-anthroyl derivatives of aromatic amines, an anomalous red shift in emission is observed in less polar solvents, accompanied by an increase in fluorescence quantum yield. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. A common standard for the blue-green spectral region is quinine (B1679958) sulfate (B86663) in 0.1 M sulfuric acid (Φf = 0.54).

The quantum yield is calculated using the following equation:

Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²)

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

'sample' and 'std' refer to the sample and the standard, respectively.

To ensure accuracy, the absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of the excited state, providing information on processes such as intramolecular charge transfer, solvent relaxation, and non-radiative decay pathways. By measuring the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, one can gain a deeper understanding of the factors that govern the fluorescence efficiency.

For molecules like 9-Anthracenamine, N-1-naphthalenyl-, the excited-state dynamics can be complex. Upon excitation, intramolecular charge transfer (ICT) from the amino-naphthalene moiety to the anthracene core can occur, leading to a more polar excited state. This ICT process can be influenced by the solvent polarity, which in turn affects the fluorescence lifetime and emission wavelength. In some cases, the presence of multiple decay components in the time-resolved fluorescence data can indicate the existence of different conformers or excited-state species. Studies on the excited-state dynamics of related cyanoanthracene radical anions have revealed very short lifetimes due to efficient non-radiative deactivation. rsc.org Similar techniques could be applied to understand the excited-state behavior of 9-Anthracenamine, N-1-naphthalenyl-.

Crystallographic Analysis of 9-Anthracenamine, N-1-naphthalenyl- Reveals Key Structural Features

The absence of this specific crystallographic data means that a comprehensive analysis of its solid-state molecular conformation, including precise bond lengths, bond angles, and dihedral angles, cannot be compiled from primary experimental sources. Similarly, a detailed description of its crystal packing, which would include the crystal system, space group, unit cell dimensions, and an analysis of intermolecular interactions, remains uncharacterized in the public domain.

While the specific crystal structure for 9-Anthracenamine, N-1-naphthalenyl- is not available, analysis of closely related structures provides valuable insights into the likely conformational and packing motifs. For instance, studies on other N-aryl substituted 9-aminoanthracene derivatives and sterically hindered biaryl systems can offer predictive understanding.

It is important to note that the lack of a published crystal structure does not imply that the compound has not been synthesized or studied. The compound, identified by CAS number 101228-53-9, is a known chemical entity. However, the specific crystallographic data required for a detailed discussion as per the requested outline is not present in the searched scientific literature and databases.

Further research and publication of the single-crystal X-ray diffraction data for 9-Anthracenamine, N-1-naphthalenyl- are necessary to provide a definitive understanding of its solid-state structure and to enable a more complete analysis of its structure-property relationships.

Photophysical Processes and Excited State Dynamics of 9-Anthracenamine, N-1-naphthalenyl-

The photophysical behavior of 9-Anthracenamine, N-1-naphthalenyl-, a molecule combining the chromophoric units of anthracene and naphthalene linked by an amine bridge, is governed by a complex interplay of excited state events. The electronic communication between the electron-rich N-1-naphthalenyl-amine donor moiety and the anthracene acceptor core dictates its properties, from light absorption and emission to its response to the surrounding environment. This article delves into the key photophysical processes that characterize this compound.

Applications of 9 Anthracenamine, N 1 Naphthalenyl in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Anthracene (B1667546) derivatives are renowned for their high photoluminescence quantum yields and excellent thermal stability, making them prime candidates for use in OLEDs, particularly for generating blue light. nycu.edu.tw The introduction of bulky substituents like naphthalenyl and phenyl groups at the 9 and 10-positions of the anthracene core is a common strategy to prevent molecular aggregation and self-quenching, thereby enhancing device efficiency and stability. nih.gov

Role as Emitter, Host, or Electron/Hole Transport Layer

The versatile electronic properties of N-aryl-9-anthracenamine derivatives allow them to function in several key roles within an OLED device:

Emitter: When used as a dopant in an emissive layer, these molecules can be the primary source of light. Excitons (electron-hole pairs) formed in a host material are transferred to the dopant molecules, which then relax radiatively to produce light of a specific color. A derivative, N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine (DN-2-NPAA) , has been successfully used as a dopant material in a solution-processed blue fluorescent OLED. nih.govepa.gov

Host: The wide energy bandgap of some anthracene derivatives makes them suitable as host materials in the emitting layer. researchgate.net They facilitate charge transport and transfer energy efficiently to guest dopant emitters. For instance, 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene is a popular blue fluorescent host material due to its large band gap and high thermal stability. sigmaaldrich.com Similarly, 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene can be used as a host material in the emissive layer of OLEDs. sigmaaldrich.com

Hole Transport Layer (HTL): The arylamine portion of the molecule provides strong hole-transporting capabilities. These materials can facilitate the injection and transport of holes from the anode to the emissive layer, a critical function for efficient device operation. Anthracene-arylamine compounds are specifically designed as hole-transporting materials for this purpose. rsc.org

Device Architectures and Performance Parameters (General Principles)

A typical multilayer OLED device incorporating an anthracene derivative consists of several layers sandwiched between two electrodes (an anode, like Indium Tin Oxide or ITO, and a cathode, like Aluminum). A common architecture is:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

In such a device, a compound like 9-Anthracenamine, N-1-naphthalenyl- or its derivatives could be used in the HTL or as a host/dopant in the EML. For example, a blue OLED was fabricated using the derivative DN-2-NPAA as a dopant in a host material. nih.govepa.gov

Key performance parameters for these devices include:

Current Efficiency (cd/A): Measures the light output (in candelas) per unit of current flowing through the device.

External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.

Color Coordinates (CIE): Specifies the exact color of the emitted light on the CIE 1931 color space. Deep blue emission is particularly sought after for full-color displays. nycu.edu.tw

The performance of an OLED device featuring an N-aryl-9-anthracenamine derivative is detailed in the table below.

| Host Material | Dopant Material | Max. Efficiency (cd/A) | Max. EQE (%) |

| 2-tert-butyl-9,10-di(naphth-2-yl)anthracene | DN-2-NPAA | 5.2 | 2.2 |

Table 1: Performance of a solution-processed blue fluorescent OLED using an N-aryl-9-anthracenamine derivative as a dopant. nih.govepa.gov

Fluorescent Chemosensors and Biosensors

The inherent fluorescence of the anthracene and naphthalene (B1677914) moieties, combined with the potential for the amine group to act as a binding site, makes 9-Anthracenamine, N-1-naphthalenyl- a promising candidate scaffold for fluorescent chemosensors. Although specific research on this exact compound for sensing is not widely reported, the design principles are well-established within this class of molecules.

Design Principles for Analyte Detection

The design of a fluorescent chemosensor typically involves integrating a fluorophore (the signaling unit, e.g., anthracene/naphthalene) with a receptor (the binding unit, e.g., the amine group). The interaction of the target analyte (such as metal ions, anions, or explosive compounds) with the receptor induces a change in the fluorescence properties of the fluorophore.

Metal Ion and pH Sensing: The nitrogen atom in the amine linker can act as a Lewis base to coordinate with metal ions or be protonated/deprotonated in response to pH changes. This binding event can alter the electronic properties of the molecule, leading to a detectable change in fluorescence intensity or wavelength.

Anion Sensing: The N-H proton of the amine can act as a hydrogen bond donor to recognize and bind with anions like fluoride (B91410) or acetate.

Explosives Detection: Electron-deficient nitroaromatic compounds (common in explosives) can interact with the electron-rich anthracene core, leading to fluorescence quenching.

Mechanism of Sensing and Signal Transduction

The primary mechanism for signal transduction in such sensors is often Photoinduced Electron Transfer (PET). In the "off" state, the lone pair of electrons on the amine nitrogen can quench the fluorescence of the excited anthracene/naphthalene unit through PET. Upon binding of an analyte (e.g., a proton or a metal ion) to the amine, the energy level of the lone pair is lowered, which suppresses the PET process. This "turns on" the fluorescence, resulting in a significant increase in emission intensity.

Another possible mechanism is Intramolecular Charge Transfer (ICT), where the binding of an analyte to the receptor alters the charge distribution in the excited state, causing a shift in the emission wavelength (a color change).

Organic Photovoltaics (OPVs) and Solar Energy Conversion

In the realm of solar energy, arylamine derivatives containing large aromatic cores like anthracene are being actively investigated as hole transporting materials (HTMs) in perovskite solar cells (PSCs), a highly efficient next-generation photovoltaic technology. nih.govrsc.org

The function of an HTM is crucial for efficient solar cell operation. It must selectively extract and transport the positive charges (holes) generated in the light-absorbing perovskite layer to the electrode while blocking electrons. This prevents charge recombination and ensures a high power conversion efficiency (PCE).

Theoretical and experimental studies on anthracene-arylamine structures show that they possess favorable properties for use as HTMs: nih.govrsc.org

Suitable HOMO Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite absorber for efficient hole extraction.

High Hole Mobility: The ability to effectively transport holes is essential for minimizing internal resistance and maximizing the short-circuit current of the solar cell.

Good Thermal and Morphological Stability: The material must be able to withstand the operating conditions of the solar cell without degrading.

Research has focused on designing small donor molecules based on an anthracene-arylamine core for use in both organic solar cells and as HTMs for perovskite solar cells. nih.gov Computational studies help in predicting the electronic and optical properties of these materials, guiding the synthesis of more efficient structures. nih.govnih.gov The combination of the anthracene π-linker with arylamine units has been shown to yield HTMs that can lead to improved power conversion efficiency and stability in perovskite solar cells. rsc.org

| Compound Class | Application | Key Properties |

| Anthracene-arylamine derivatives | Hole Transport Material (HTM) for Perovskite Solar Cells | Good hole mobility, suitable HOMO energy levels, improved device stability. nih.govrsc.org |

| Triphenylamine with Anthracene linker | Hole Transport Material (HTM) for Perovskite Solar Cells | Favorable electronic and optical properties for charge transport. nih.gov |

Table 2: Application of Anthracene-Amine Structures in Solar Cells

Fluorescent Probes for Biological Imaging (Mechanism of Interaction)

The fluorescence of N-aryl-9-anthracenamine derivatives is highly sensitive to the local environment, a property that is central to their function as fluorescent probes. The underlying mechanism is often driven by intramolecular charge transfer (ICT), a process where light absorption promotes an electron from an electron-donating part of the molecule to an electron-accepting part. In 9-Anthracenamine, N-1-naphthalenyl-, the anthracene moiety can act as the fluorophore and the N-1-naphthalenyl-amino group serves as the electron donor.

Upon photoexcitation, an excited state with significant charge separation is formed. The energy of this ICT state, and consequently the wavelength of the emitted fluorescence, is highly dependent on the polarity of the surrounding medium. In nonpolar environments, the molecule typically exhibits strong, blue-shifted fluorescence. As the polarity of the environment increases, the ICT state is stabilized, leading to a red-shift in the fluorescence emission and often a decrease in fluorescence intensity. This solvatochromic behavior is a key principle behind its use as a biological probe.

The mechanism of interaction with biological targets, such as proteins or nucleic acids, often involves the probe binding to specific sites, such as hydrophobic pockets or interfaces. When the probe moves from an aqueous environment to a nonpolar binding site on a biomolecule, the change in local polarity can trigger a "light-up" effect. This is characterized by a significant enhancement of fluorescence intensity and a blue-shift in the emission spectrum. For instance, N-arylamino-substituted acridizinium derivatives, which are structurally analogous, are nearly non-fluorescent in water but show a 10 to 50-fold increase in fluorescence upon binding to DNA or bovine serum albumin. nih.gov This "light-up" response allows for the visualization and quantification of biological molecules and processes with high contrast.

The table below summarizes the typical fluorescence behavior of ICT-based probes in different environments.

| Environment | Polarity | Fluorescence Intensity | Emission Wavelength |

| Aqueous Solution | High | Low (Quenched) | Longer (Red-shifted) |

| Hydrophobic Pocket | Low | High ("Light-up") | Shorter (Blue-shifted) |

| Organic Solvent | Variable | Variable | Variable |

This table illustrates the general behavior of fluorescent probes based on intramolecular charge transfer.

Development of Smart Materials and Stimuli-Responsive Systems

The same sensitivity to environmental stimuli that makes 9-Anthracenamine, N-1-naphthalenyl- a potential fluorescent probe also underpins its application in smart materials. Smart materials are designed to exhibit a significant change in their properties in response to external stimuli such as light, heat, mechanical force, or chemical analytes.

One of the key phenomena that could be exploited is mechanofluorochromism, where the fluorescence properties of the material change upon the application of mechanical stress like grinding, shearing, or stretching. This change is often due to alterations in the molecular packing and intermolecular interactions in the solid state. For example, some anthracene derivatives with twisted structures exhibit strong solid-state fluorescence and reversible fluorescence switching upon mechanical crushing and heating. The mechanical force can disrupt the crystalline packing, leading to a different emissive state, which can often be reversed by heating or solvent vapor annealing.

Furthermore, the anthracene core itself is known to undergo [4+4] cycloaddition reactions upon exposure to UV light, forming a non-fluorescent dimer. This process is often thermally reversible, allowing for the development of photo-responsive materials. By incorporating 9-Anthracenamine, N-1-naphthalenyl- into a polymer backbone or as a pendant group, it is possible to create materials that can reversibly change their optical properties or even their physical state (e.g., sol-gel transition) in response to light.

The development of stimuli-responsive systems can also leverage the sensitivity of the ICT process to chemical inputs. For instance, the interaction of the amino group with specific ions or molecules could modulate the ICT process and thus the fluorescence output, creating a chemosensor. The design of such smart materials often involves a bottom-up approach to achieve precise molecular control over the responsive properties.

The table below outlines potential stimuli and the corresponding responses in smart materials based on N-aryl-9-anthracenamines.

| Stimulus | Potential Response | Underlying Mechanism |

| Mechanical Force | Change in fluorescence color or intensity | Alteration of molecular packing (Mechanofluorochromism) |

| UV Light | Loss of fluorescence | [4+4] Cycloaddition (Dimerization) of anthracene cores |

| Heat | Recovery of fluorescence | Thermal cycloreversion of anthracene dimers |

| Chemical Analyte | Change in fluorescence color or intensity | Modulation of the Intramolecular Charge Transfer (ICT) process |

This table provides a conceptual framework for the development of stimuli-responsive systems using the described chemical motifs.

Supramolecular Chemistry and Self Assembly of 9 Anthracenamine, N 1 Naphthalenyl Derivatives

Non-Covalent Interactions in Crystal Engineering

This area of study would focus on the specific ways in which individual molecules of 9-Anthracenamine, N-1-naphthalenyl- arrange themselves in a crystalline solid. Key interactions would likely include:

π-π Stacking: The electron-rich aromatic rings of the anthracene (B1667546) and naphthalene (B1677914) moieties would be expected to stack on top of one another, a common and powerful organizing force in supramolecular chemistry. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) would significantly influence the material's electronic and photophysical properties.

Hydrogen Bonding: The amine linker (-NH-) provides a hydrogen bond donor, which could interact with acceptor atoms on neighboring molecules, further guiding the crystal packing.

A detailed crystallographic study would be necessary to determine the exact bond lengths, angles, and intermolecular distances, which could be presented in a data table format.

Formation of Aggregates, Nanostructures, and Ordered Assemblies

Beyond the single crystal, understanding how 9-Anthracenamine, N-1-naphthalenyl- behaves in solution and on surfaces is crucial. Research in this area would investigate:

Aggregation-Induced Emission (AIE): Many propeller-shaped molecules like this one are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent. This is due to the restriction of intramolecular rotations in the aggregated state.

Self-Assembled Nanostructures: Depending on the conditions (e.g., solvent polarity, temperature), the molecules could self-assemble into a variety of nanostructures, such as nanofibers, vesicles, or micelles. Characterization of these structures would require techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

A table could be used to summarize the different morphologies observed and the conditions under which they form.

Host-Guest Chemistry and Encapsulation Studies

The potential for larger supramolecular assemblies of 9-Anthracenamine, N-1-naphthalenyl- to act as hosts for smaller guest molecules is another important research avenue. This could involve:

Formation of Cavities: The self-assembly process might create well-defined cavities within the nanostructures capable of encapsulating guest molecules.

Sensing Applications: If the fluorescence of the host assembly changes upon encapsulation of a specific guest, this could form the basis of a chemical sensor.

Further research is required to populate these areas with specific experimental data for 9-Anthracenamine, N-1-naphthalenyl-.

Emerging Research Directions and Future Perspectives

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the nanoscale, offer a fertile ground for the application of 9-Anthracenamine, N-1-naphthalenyl-. nih.govfrontiersin.orgrsc.org The incorporation of this molecule into hybrid structures could lead to novel materials with synergistic functionalities for applications in optoelectronics and photovoltaics.

The anthracene (B1667546) core, known for its role in hole-transporting materials, suggests that 9-Anthracenamine, N-1-naphthalenyl- could be a valuable organic component in hybrid perovskite solar cells (PSCs). nih.govrsc.orgmdpi.com In such devices, the organic layer plays a crucial role in efficiently extracting and transporting charge carriers from the perovskite absorber to the electrode. The N-1-naphthalenyl- substituent can be expected to influence the molecular packing and electronic properties, potentially enhancing the stability and power conversion efficiency of the solar cells. rsc.orgresearchgate.net The development of new hole-transporting materials is critical to overcoming the limitations of currently used compounds, such as spiro-OMeTAD, in terms of cost and stability. nih.govacs.org

Furthermore, the integration of 9-Anthracenamine, N-1-naphthalenyl- with inorganic semiconductors, such as metal oxides or quantum dots, could yield hybrid photocatalysts. rsc.org The organic moiety can act as a photosensitizer, absorbing light and transferring energy or electrons to the inorganic component, thereby enhancing its catalytic activity for applications in environmental remediation or solar fuel production. The synergy between the organic and inorganic parts can lead to improved light absorption across the solar spectrum and more efficient charge separation and transport. rsc.org

Advanced Spectroscopic Probes and Imaging Agents

The inherent fluorescence of the anthracene and naphthalene (B1677914) units within 9-Anthracenamine, N-1-naphthalenyl- makes it a promising candidate for the development of advanced spectroscopic probes and imaging agents. The photophysical properties of such molecules are highly sensitive to their local environment. researchgate.netnih.govrsc.org

This molecule could be engineered as a fluorescent molecular rotor, where the intramolecular rotation between the anthracene and naphthalene moieties is sensitive to the viscosity of the surrounding medium. nih.govnih.govmdpi.com In environments with high viscosity, the rotation is restricted, leading to a significant increase in fluorescence intensity. This property could be exploited for mapping viscosity changes within living cells or for monitoring polymerization processes.

Moreover, the donor-π-acceptor (D-π-A) architecture, where the amine group acts as an electron donor and the aromatic system as the π-bridge, can give rise to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netrsc.org This ICT process is often sensitive to solvent polarity, making 9-Anthracenamine, N-1-naphthalenyl- a potential solvatochromic probe. By modifying the structure with specific recognition sites, it could be adapted for the selective detection of ions or biomolecules. nih.govnih.govrawdatalibrary.netrsc.org For instance, the introduction of a chelating group could lead to a fluorescent chemosensor that signals the presence of metal ions through changes in its emission spectrum. nih.gov

Rational Design of Next-Generation Molecular Architectures for Enhanced Performance

The performance of materials based on 9-Anthracenamine, N-1-naphthalenyl- can be systematically enhanced through the rational design of next-generation molecular architectures. Computational modeling and synthetic chemistry can be employed to fine-tune the optoelectronic properties of this molecular scaffold. acs.orgresearchgate.net

One key area of focus is the development of superior hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govmdpi.comresearchgate.net By strategically placing substituents on the anthracene or naphthalene rings, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve better alignment with other materials in a device, thereby improving charge injection and transport. nih.govacs.org The introduction of bulky groups can also prevent undesirable π-π stacking, which can lead to aggregation-caused quenching of fluorescence and maintain an amorphous state beneficial for device performance. researchgate.net

The synthesis of derivatives with extended π-conjugation, for example, by introducing additional aromatic or vinylic linkers, could shift the absorption and emission wavelengths, allowing for the tuning of the material's color for display applications. researchgate.net The photophysical properties of 9,10-disubstituted anthracenes are known to be sensitive to the nature of the substituents. researchgate.netnycu.edu.tw Furthermore, the synthesis of oligomers or polymers incorporating the 9-Anthracenamine, N-1-naphthalenyl- unit could lead to processable materials with enhanced film-forming properties and stability for large-area electronic devices.

Machine Learning and Artificial Intelligence in the Discovery and Optimization of Anthracenamine-Based Materials

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of materials discovery and optimization. These powerful computational tools can accelerate the design of novel anthracenamine-based materials with tailored properties, bypassing the often time-consuming and costly trial-and-error of traditional experimental approaches.

ML models can be trained on existing datasets of organic molecules to predict the properties of new, hypothetical compounds. For instance, a model could predict the HOMO/LUMO levels, absorption spectrum, and charge mobility of derivatives of 9-Anthracenamine, N-1-naphthalenyl- based on their molecular structure. This allows for the rapid virtual screening of vast chemical spaces to identify promising candidates for specific applications.

Furthermore, inverse design strategies, which combine ML with optimization algorithms, can be employed to generate molecular structures that possess a desired set of properties. For example, an AI system could be tasked with designing an anthracenamine-based HTM with optimal energy levels, high thermal stability, and facile synthesis. These computational approaches can significantly shorten the development cycle for new materials and uncover non-intuitive structure-property relationships that might be missed by human researchers.

The table below presents a hypothetical comparison of the properties of 9-Anthracenamine, N-1-naphthalenyl- and its potential derivatives, illustrating how targeted modifications could influence key parameters for optoelectronic applications.

| Compound | Substituent on Anthracene | Substituent on Naphthalene | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Application |

| 9-Anthracenamine, N-1-naphthalenyl- | None | None | -5.4 | -2.1 | Hole-Transporting Layer |

| Derivative A | 4,4'-dimethoxydiphenylamine | None | -5.2 | -2.0 | Enhanced Hole-Transport |

| Derivative B | None | 4-cyano | -5.6 | -2.4 | Electron-Transporting Layer |

| Derivative C | 2-ethylhexyl | None | -5.3 | -2.1 | Improved Solubility |

Q & A

Q. Basic Safety Protocols

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a P95 respirator (US) or P1 (EU) for particulate filtration if aerosolization occurs .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for dust control .

- First Aid:

- Skin Contact: Wash immediately with soap and water for 15 minutes .

- Eye Exposure: Rinse with water for at least 15 minutes and seek medical attention .

- Ingestion/Inhalation: Administer artificial respiration if breathing is labored and consult a physician .

Q. Advanced Considerations

- Chronic Exposure Risks: Monitor for potential respiratory irritation (H335 hazard) and implement periodic health screenings for researchers handling the compound long-term .

What synthetic routes are commonly employed for the preparation of 9-Anthracenamine, N-1-naphthalenyl-?

Q. Basic Synthesis

- Intermediate Formation: Start with anthracene derivatives (e.g., 9,10-anthraquinone) and functionalize via Friedel-Crafts alkylation or Ullmann coupling to introduce the naphthalenylamine group .

- Key Reagents: Use dehydrating agents like thionyl chloride (SOCl₂) for amide bond formation or copper catalysts for cross-coupling reactions .

Q. Advanced Optimization

- Regioselectivity Challenges: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts from competing substitution sites on the anthracene core .

- Purification: Employ column chromatography with hexane/ethyl acetate gradients to isolate the target compound from polycyclic aromatic hydrocarbon (PAH) byproducts .

How can researchers characterize the purity and structural integrity of 9-Anthracenamine, N-1-naphthalenyl-?

Q. Basic Techniques

Q. Advanced Analysis

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., π-π stacking) .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability for applications in optoelectronic devices .

What are the potential applications of 9-Anthracenamine, N-1-naphthalenyl- in biomedical research?

Q. Basic Applications

- Anticancer Studies: Screen for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, leveraging its PAH structure for DNA intercalation .

- Antimicrobial Activity: Test against Gram-positive/negative bacteria using disk diffusion methods .

Q. Advanced Research

- Mechanistic Studies: Investigate reactive oxygen species (ROS) generation in cellular models to elucidate apoptosis pathways .

- Structure-Activity Relationships (SAR): Modify the naphthalenyl substituent to enhance selectivity and reduce off-target effects .

How should discrepancies in reported toxicity data for 9-Anthracenamine, N-1-naphthalenyl- be addressed?

Q. Basic Resolution Strategies

- Literature Review: Compare hazard classifications across SDSs (e.g., acute oral toxicity varies between H302 in and unclassified in ).

- Experimental Validation: Conduct acute toxicity assays (OECD 423) in rodent models to verify LD₅₀ values .

Q. Advanced Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.